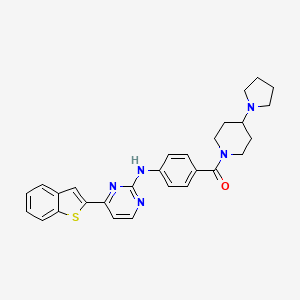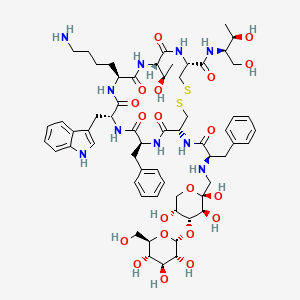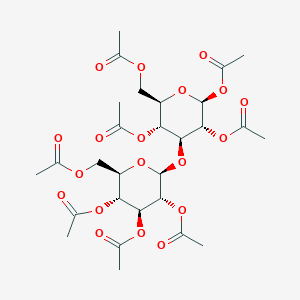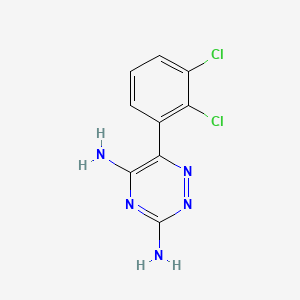
Lariciresinol
Descripción general
Descripción
Lariciresinol is a lignan, a type of natural polyphenol found in various plants. It is known for its significant biological activities, including antiviral, antibacterial, and anticancer properties. This compound is commonly found in the roots of Isatis indigotica, a traditional Chinese medicinal herb used for treating colds, fever, and influenza .
Aplicaciones Científicas De Investigación
Lariciresinol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other lignans and polyphenolic compounds.
Biology: Studied for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Investigated for its antiviral properties against hepatitis B virus and its potential in treating hypertrophic scars by inducing apoptosis in fibroblasts
Industry: Utilized in the development of natural antimicrobial agents for food preservation.
Mecanismo De Acción
Target of Action
Lariciresinol primarily targets hypertrophic scar fibroblasts . These are cells that play a crucial role in the formation of hypertrophic scars, a pathological condition characterized by excessive fibrosis of the skin . This compound also acts on targets such as CASP3, NR1I2, and CYP3A4 .
Mode of Action
This compound interacts with its targets in a concentration-dependent manner . It prevents the accumulation of collagen by reducing the protein expression of various collagen biomarkers . This interaction results in significant changes in the target cells, including the initiation of programmed cell death, known as apoptosis .
Biochemical Pathways
This compound is involved in the lignan biosynthesis pathway . It is produced through two successive reduction steps catalyzed by pinoresinol-lariciresinol reductases . These enzymes are shared by the pathways to all 8–8′ lignans derived from pinoresinol .
Result of Action
The primary result of this compound’s action is the prevention of collagen accumulation, which leads to the inhibition of hypertrophic scar formation . It also induces apoptosis in human skin fibroblasts . Furthermore, it inhibits the migration and invasion of hypertrophic scar fibroblasts . This evidence highlights the therapeutic importance of this compound in the treatment of hypertrophic scars .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy in controlling bacterial growth has been demonstrated against foodborne pathogens Staphylococcus aureus and Escherichia coli O157:H7 . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental context in which it is used.
Análisis Bioquímico
Biochemical Properties
Lariciresinol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with collagen biomarkers, reducing their protein expression and preventing the accumulation of collagen in hypertrophic scar fibroblasts . Additionally, this compound induces apoptosis by arresting the cell cycle at the G2/M phase, which involves interactions with various cell cycle regulatory proteins .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In human skin fibroblasts, it has been demonstrated to induce apoptosis and inhibit cell migration and invasion . These effects are mediated through the suppression of extracellular matrix activity and the modulation of cell signaling pathways involved in cell cycle progression and apoptosis . This compound also influences gene expression by reducing the expression of collagen biomarkers, which are crucial for the formation of hypertrophic scars .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to collagen biomarkers, reducing their expression and preventing collagen accumulation . It also induces apoptosis by arresting the cell cycle at the G2/M phase, which involves the inhibition of cell cycle regulatory proteins . Additionally, this compound has been shown to inhibit the migration and invasion of fibroblasts by modulating cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its activity in vitro, effectively inducing apoptosis and inhibiting cell migration and invasion over extended periods . Long-term studies have shown that this compound continues to suppress extracellular matrix activity and reduce collagen accumulation in hypertrophic scar fibroblasts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces apoptosis and inhibits cell migration and invasion without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and potential toxicity to non-target tissues . Threshold effects have been observed, indicating that the therapeutic window for this compound is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its conversion to enterolignans by gut microflora . This conversion involves interactions with enzymes and cofactors that facilitate the metabolic transformation of this compound. Additionally, this compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in collagen synthesis and degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. This compound’s distribution within tissues is crucial for its therapeutic effects, as it needs to reach target cells and tissues to exert its biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, where it can interact with biomolecules and exert its therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lariciresinol can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the reduction of pinoresinol using pinoresinol-lariciresinol reductase (PLR) enzymes. This enzyme-mediated reaction is highly specific and efficient .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources such as Isatis indigotica. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Lariciresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form secoisothis compound.
Reduction: It can be reduced to form pinoresinol.
Substitution: this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products:
Oxidation: Secoisothis compound
Reduction: Pinoresinol
Substitution: Various O-acyl derivatives such as this compound coumarate and ferulate.
Comparación Con Compuestos Similares
Lariciresinol is unique among lignans due to its specific biological activities and molecular targets. Similar compounds include:
Secoisothis compound: Another lignan with similar antioxidant and anticancer properties.
Pinoresinol: A precursor to this compound with similar biological activities.
Matairesinol: Known for its estrogenic activity and potential health benefits.
Propiedades
IUPAC Name |
4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCIKYXNYCMHY-AUSJPIAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318362 | |
| Record name | Lariciresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27003-73-2 | |
| Record name | (+)-Lariciresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27003-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lariciresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027003732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lariciresinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lariciresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27003-73-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LARICIRESINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73XCE5OZB0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Lariciresinol and where is it found?
A1: this compound, also known as (+)-Lariciresinol, is a naturally occurring plant lignan found in various dietary sources like flaxseed, sesame seeds, grains, fruits, and vegetables. [, , ] It's particularly abundant in the heartwood of certain trees like Taiwania cryptomeriodes. []
Q2: How does this compound exert its biological effects?
A2: this compound itself acts as a precursor to mammalian lignans, which are formed by the action of gut bacteria. [] These mammalian lignans, enterolactone and enterodiol, are considered phytoestrogens and have been linked to various health benefits, including a potential role in preventing hormone-dependent cancers. [, , , ]
Q3: Can you elaborate on the anti-cancer potential of this compound?
A3: While this compound itself may not directly target cancer cells, its metabolites, enterolactone and enterodiol, have shown promising anti-cancer effects, especially against hormone-dependent cancers like breast cancer. [, , , ] Studies suggest they might achieve this by interacting with estrogen receptors, potentially blocking the growth-promoting effects of estrogen on cancer cells. [, ] Additionally, this compound has shown efficacy in reducing mammary tumor growth and angiogenesis in animal models. []
Q4: Does this compound have anti-inflammatory properties?
A4: Yes, this compound has demonstrated anti-inflammatory effects in a rat model of rheumatoid arthritis. Administration of this compound reduced paw swelling, arthritic scores, and inflammatory markers like tumor necrosis factor-α (TNF-α) and interleukin-17 (IL-17). []
Q5: How is this compound metabolized in the body?
A5: Once ingested, this compound is metabolized by gut microflora into various compounds, including secoisothis compound, enterodiol, and enterolactone. [, , ] This metabolic pathway is similar in both animals and humans. []
Q6: What is the role of Pinoresinol-Lariciresinol Reductase (PLR) in this compound biosynthesis?
A6: PLR is a key enzyme in the biosynthesis of this compound. It catalyzes the NADPH-dependent reduction of pinoresinol to this compound, which can be further reduced to secoisothis compound. [, , , , , , ]
Q7: Are there different types of PLRs involved in this compound production?
A7: Yes, research has identified multiple PLR isoforms with varying enantiospecificities, meaning they preferentially act on specific enantiomers (mirror image forms) of pinoresinol. [, , , , , ] For example, PLR-LU1 converts (-)-pinoresinol to (+)-secoisothis compound, while PLR-LU2 converts (+)-pinoresinol to (-)-secoisothis compound. [, ] This difference in enantiospecificity influences the final enantiomeric composition of lignans in different plant organs. [, , ]
Q8: What is the significance of enantiospecificity in this compound biosynthesis?
A8: Enantiospecificity is crucial because different enantiomers of this compound and its derivatives can have varying biological activities. [, , ] The presence of PLR isoforms with opposite enantiospecificities allows plants to control the stereochemistry of lignan production and potentially fine-tune their biological effects. [, ]
Q9: Has the structure of PLR been studied?
A9: Yes, the crystal structure of Podophyllum secoisothis compound dehydrogenase, an enzyme closely related to PLR, has been determined. [] This structural information provides insights into the enzyme's mechanism and enantiospecificity, which are valuable for understanding lignan biosynthesis and potentially engineering enzymes for producing specific lignans. []
Q10: How can we enhance this compound production in plants?
A10: One approach is to overexpress key genes involved in its biosynthetic pathway. For instance, introducing and overexpressing the isatis indigotica fortune this compound reductase gene in plants has been proposed as a strategy to enhance this compound yield. []
Q11: What analytical techniques are used to study this compound and its metabolites?
A11: A range of techniques are employed, including:* HPLC (High-Performance Liquid Chromatography): To separate and quantify this compound and its metabolites. [, , ]* GC-MS (Gas Chromatography-Mass Spectrometry): To identify and characterize lignans, often after derivatization to enhance volatility. [, , , ]* NMR (Nuclear Magnetic Resonance Spectroscopy): To determine the structure and stereochemistry of this compound and related compounds. [, , ]* LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify lignans and their metabolites in complex mixtures. []
Q12: Are there any computational studies focusing on this compound?
A12: Yes, molecular docking studies have been conducted to investigate the binding interactions of this compound and other lignans with estrogen receptors. [, ] These studies help understand the potential of these compounds as anti-cancer agents by predicting their binding affinity and interactions with target proteins. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1674426.png)

![3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid](/img/structure/B1674430.png)










